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3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Kinase inhibitor selectivity MAP3K5/ASK1 inhibition Triazolopyrimidine SAR

Standard triazolopyrimidine kinase probes overwhelmingly target GCN2 (IC50 18.6-46.4 nM), confounding phenotypic interpretation of stress-response & apoptosis assays. This compound is uniquely annotated as a MAP3K5/ASK1 inhibitor-a divergent selectivity profile within the class-enabling rigorous dissection of GCN2-dependent versus GCN2-independent cellular phenotypes. • Predicted MAP3K5 (ASK1) inhibitor relevant to oxidative stress, cytokine-induced apoptosis & NAFLD pathway research • N7-(naphthalen-1-yl) substituent confers distinct target engagement geometry vs. phenyl/benzyl analogs; clogP 2.27, PSA 56.24 Ų • Structurally matched negative control for published GCN2 chemical probes • Co-crystal template available (PDB: 5SHS) for computational docking studies Confirmatory biochemical IC50 determination against MAP3K5 and counter-screening against GCN2 recommended. Bulk quantities available upon request.

Molecular Formula C15H12N6
Molecular Weight 276.303
CAS No. 899757-79-0
Cat. No. B2372177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899757-79-0
Molecular FormulaC15H12N6
Molecular Weight276.303
Structural Identifiers
SMILESCN1C2=NC=NC(=C2N=N1)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C15H12N6/c1-21-15-13(19-20-21)14(16-9-17-15)18-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,16,17,18)
InChIKeyDMMNLIVGKMHJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 24 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: Core Identity and Pharmacological Class


3-Methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899757-79-0) is a synthetic heterocyclic small molecule (C15H12N6, MW 276.3) built on a [1,2,3]triazolo[4,5-d]pyrimidine core bearing a 3-methyl substituent and an N7-(naphthalen-1-yl)amine side chain . Compounds in this class have been extensively characterized as potent ATP-competitive inhibitors of the stress-response kinase GCN2 (EIF2AK4), with multiple analogs demonstrating cellular pathway engagement at sub-150 nM concentrations and anti-leukemic activity [1]. Database annotations additionally identify this specific compound as an inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5/ASK1), suggesting a target profile that may diverge from the class archetype [2].

Why Generic Substitution of 3-Methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Is Scientifically Inadvisable


The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a privileged kinase-inhibitor core, but the identity of the N7-aryl substituent is a critical determinant of both kinase selectivity and off-target liability [1]. Published GCN2 inhibitor series demonstrate that even minor changes at this position—switching from a phenyl to a substituted benzyl group—can shift biochemical IC50 values by over 2.5-fold and drastically alter solubility and permeability [1]. In this compound, the bulky, lipophilic naphthalen-1-yl group (clogP ~2.27 ) is predicted to confer distinct target engagement geometry compared to smaller or more polar N7-substituted analogs, making simple one-for-one replacement without confirmatory selectivity profiling unreliable [2].

Quantitative Differentiation Evidence for 3-Methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Versus In-Class Analogs


N7-Naphthalen-1-yl Substitution Drives Distinct Kinase Target Annotation (MAP3K5) Relative to Archetypal GCN2 Inhibitors

While the majority of 3-methyl-triazolo[4,5-d]pyrimidin-7-amines in the public domain are annotated as GCN2 (EIF2AK4) inhibitors [1], this specific compound is uniquely cataloged in the NAFLDkb knowledge base as an inhibitor of MAP3K5 (ASK1) [2]. This distinct target assignment, not reported for the closest N7-phenyl or N7-benzyl analogs in the GCN2 series, suggests that the naphthalen-1-yl substituent may redirect kinase binding preference. Direct quantitative potency data for this compound against MAP3K5 are not publicly available, limiting this to class-level inference.

Kinase inhibitor selectivity MAP3K5/ASK1 inhibition Triazolopyrimidine SAR Target deconvolution

Computationally Predicted Physicochemical Profile Suggests Enhanced Membrane Partitioning Versus N7-Phenyl or N7-Benzyl Triazolopyrimidines

The calculated logP of 2.27 for 3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exceeds that of typical N7-phenyl (estimated logP ~1.5) and N7-benzyl (estimated logP ~1.8) triazolo[4,5-d]pyrimidine GCN2 inhibitors reported in the literature [1]. Higher lipophilicity correlates with increased passive membrane permeability, although it may also reduce aqueous solubility—a recognized liability in this chemical series where solubility at pH 7.4 ranges from <1 to 19 µM [1]. Explicit experimental solubility and PAMPA data for this compound have not been disclosed.

Lipophilicity logP Membrane permeability Physicochemical property prediction

Steric and Aromatic Surface of N7-Naphthalen-1-yl Group Differentiates This Compound from Smaller N7-Aryl Triazolopyrimidines

The N7-(naphthalen-1-yl) substituent presents a substantially larger aromatic surface area (polar surface area = 56.24 Ų; hydrogen bond acceptor count = 4; donor count = 1 ) compared to N7-phenyl or N7-substituted-phenyl congeners. In the co-crystal structure of a related triazolo[4,5-d]pyrimidine (3-(naphthalen-1-ylmethyl)-7-piperidin-1-yltriazolo[4,5-d]pyrimidine) bound to PDE10 (PDB: 5SHS), the naphthalene moiety occupies a deep hydrophobic pocket, illustrating the capacity of this bicyclic aromatic to engage in extensive van der Waals and π-stacking interactions [1]. Quantitative binding affinity or selectivity data specifically for 3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are not available in the public domain.

Structure-activity relationship Ligand efficiency Molecular recognition Triazolopyrimidine scaffold

Best-Fit Research and Industrial Application Scenarios for 3-Methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine


Chemical Probe Development for MAP3K5/ASK1-Mediated Stress and Inflammatory Signaling

Based on its unique database annotation as a MAP3K5 (ASK1) inhibitor [1], this compound is best positioned for initial hit validation in laboratories studying oxidative stress, cytokine-induced apoptosis, or non-alcoholic fatty liver disease (NAFLD) pathways where ASK1 is a validated target. Users should perform confirmatory biochemical IC50 determination against MAP3K5 and counter-screen against GCN2 to establish selectivity [2]. Procurement is recommended for groups willing to invest in target deconvolution of a scaffold with an atypical kinase annotation within the triazolopyrimidine class.

Structure-Activity Relationship (SAR) Expansion of Triazolo[4,5-d]pyrimidine Kinase Inhibitor Libraries

The N7-(naphthalen-1-yl) group represents a sterically and electronically distinct chemotype compared to the extensively characterized N7-phenyl and N7-benzyl GCN2 inhibitor series [1]. Procurement of this compound enables medicinal chemistry teams to explore the impact of extended aromatic surface area on kinase selectivity, permeability, and solubility within a scaffold known for potent kinase engagement [2]. Its calculated logP of 2.27 and polar surface area of 56.24 Ų provide a benchmark for designing analogs with balanced drug-like properties .

Negative Control or Counterscreen Tool for GCN2-Selective Chemical Biology Studies

Given that the canonical 3-methyl-triazolo[4,5-d]pyrimidine series is dominated by GCN2 inhibitors with IC50 values ranging from 18.6 to 46.4 nM [1], this compound—if confirmed to lack potent GCN2 inhibition due to its divergent MAP3K5 annotation [2]—could serve as a structurally matched negative control. Researchers using GCN2 chemical probes (e.g., compounds 1 or 2 from Lough et al.) would benefit from a close analog that does not engage GCN2, enabling rigorous dissection of GCN2-dependent versus GCN2-independent cellular phenotypes.

Computational Docking and Molecular Dynamics Template for Naphthalene-Containing Kinase Inhibitors

The availability of a high-resolution co-crystal structure of a naphthalene-bearing triazolo[4,5-d]pyrimidine bound to PDE10 (PDB: 5SHS) [1] provides a structural template for computational modeling of this compound's binding mode. Computational chemists can use this scaffold for docking studies against kinase targets featuring large hydrophobic sub-pockets, generating testable hypotheses about kinase selectivity that guide subsequent experimental screening.

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